molecular formula C9H8N2O B177513 N-(2-cyanophenyl)acetamide CAS No. 25116-00-1

N-(2-cyanophenyl)acetamide

Cat. No. B177513
CAS RN: 25116-00-1
M. Wt: 160.17 g/mol
InChI Key: RTGPZUVDPPNGNR-UHFFFAOYSA-N
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Description

“N-(2-cyanophenyl)acetamide” is a chemical compound with the molecular formula C9H8N2O . It is also known by other names such as 2-Acetamidobenzonitrile and N-(2-Cyano-phenyl)-acetamide .


Synthesis Analysis

The synthesis of “N-(2-cyanophenyl)acetamide” involves a nucleophilic attack between NH3 and the C═C═O intermediate . More detailed information about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular structure of “N-(2-cyanophenyl)acetamide” consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C9H8N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

“N-(2-cyanophenyl)acetamide” has a molecular weight of 160.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 160.063662883 g/mol . The topological polar surface area of the compound is 52.9 Ų .

Scientific Research Applications

Use in Organic Chemistry

“N-(2-cyanophenyl)acetamide” is a compound used in organic chemistry . It has a molecular weight of 160.18 and its linear formula is C9H8N2O .

Application

This compound is used as a precursor for heterocyclic synthesis . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Method of Application

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Results

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Use in Biological Research

“N-(2-cyanophenyl)acetamide” derivatives have been synthesized and evaluated for their in vitro anticancer activity .

Application

These derivatives are used in the formation of biologically active compounds . They have potential in evolving better chemotherapeutic agents .

Method of Application

A novel series of 2-(2-cyanophenyl)-N-phenylacetamide derivatives were synthesized from methyl-2-(2-cyanophenyl)acetates by selective amidation using AlMe3 as a catalyst .

Results

The newly synthesized derivatives were evaluated for their in vitro anticancer activity . Molecular docking studies were performed with human DNA topoisomerase II .

Use in Neat Methods

“N-(2-cyanophenyl)acetamide” is used in neat methods, a type of organic synthesis .

Application

Neat methods involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Method of Application

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . This can be done by stirring without solvent and/or heat .

Results

The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature affords the target N-substituted cyanoacetamide compounds .

Use in Synthesis of Heterocycles

“N-(2-cyanophenyl)acetamide” derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis .

Application

These compounds are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Method of Application

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .

Results

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .

Safety And Hazards

When handling “N-(2-cyanophenyl)acetamide”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

N-(2-cyanophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)11-9-5-3-2-4-8(9)6-10/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGPZUVDPPNGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291091
Record name N-(2-cyanophenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)acetamide

CAS RN

25116-00-1
Record name N-(2-Cyanophenyl)acetamide
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URL https://commonchemistry.cas.org/detail?cas_rn=25116-00-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 73082
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Record name 25116-00-1
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Record name N-(2-cyanophenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-(2-cyanophenyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
A Kedadra, T Lanez, E Lanez, H Hemmami… - Journal of …, 2022 - hrcak.srce.hr
Cyclic voltammetry (CV) assays were performed to measure superoxide anion radical (O2-) scavenging activities of six novel N-ferrocenylmethyl-N-(nitrophenyl)-acetamides and N-…
Number of citations: 4 hrcak.srce.hr
K Aradi, Z Novák - Advanced Synthesis & Catalysis, 2015 - Wiley Online Library
A novel, highly modular synthetic methodology with high functional group tolerance was developed for the construction of iminobenzoxazine derivatives from ortho‐cyanoanilides and …
Number of citations: 47 onlinelibrary.wiley.com
G Calestani, L Capella, R Leardini, M Minozzi, D Nanni… - Tetrahedron, 2001 - Elsevier
2-Cyanophenyl isothiocyanate reacted with Mn(III) acetate in acetic acid or acetonitrile to give fair yields of a new polycondensed heterocycle arising from the joining together of two …
Number of citations: 32 www.sciencedirect.com
JW Lee, T Hirota, A Kumar, NJ Kim, S Irle… - …, 2015 - Wiley Online Library
Small‐molecule probes have been playing prominent roles in furthering our understanding of the molecular underpinnings of the circadian clock. We previously discovered a carbazole …
HK Fun, CW Ooi, S Viveka… - … Section E: Structure …, 2013 - scripts.iucr.org
The asymmetric unit of the title compound, C9H11N3O2, contains two molecules (A and B), which exist in Z conformations with respect to their C=N double bond. The dihedral angles …
Number of citations: 10 scripts.iucr.org
WY Hsueh, YSE Lee, MS Huang, CH Lai… - Journal of Medicinal …, 2021 - ACS Publications
In this paper, we present a copper(I)-catalyzed nitrile-addition/N-arylation ring-closure cascade for the synthesis of 5,11-dihydro-6H-indolo[3,2-c]quinolin-6-ones from 2-(2-bromophenyl)…
Number of citations: 15 pubs.acs.org
J Yang, G Su, Y Ren, Y Chen - Tetrahedron, 2014 - Elsevier
A one step, direct method for the synthesis of 1,5-diaryl pyridin-2(1H)-one derivatives by condensation of 2-aryl vinamidinium salts with N-aryl cyanoacetamides has been developed. …
Number of citations: 3 www.sciencedirect.com
H Sharghi, M Jokar… - Advanced Synthesis & …, 2011 - Wiley Online Library
Iron‐doped single‐walled carbon nanotubes (Fe/SWCNTs) represent an efficient and new heterogeneous reusable catalyst for the acylation of a variety of alcohols, phenols, carboxylic …
Number of citations: 30 onlinelibrary.wiley.com
B Wang, R Zhao, BC Chen, B Balasubramanian - ARKIVOC, 2010 - arkat-usa.org
An application of Buchwald’s 2-(di-t-butylphosphino)-1, 1’-binaphthyl 1 in palladium acetate catalyzed cyanation of aryl halides was developed. Using this ligand, aryl chlorides …
Number of citations: 3 www.arkat-usa.org
A Chikkulapalli, SK Aavula, RM NP, C Karthikeyan… - Tetrahedron …, 2015 - Elsevier
Dimethylacetamide (DMAc) acts as an efficient source of acetyl and dimethylamine gas in the presence of N,N-carbonyldiimidazole (CDI). Addition of amines to the reaction mixture …
Number of citations: 30 www.sciencedirect.com

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